2,5-DIIODO-N-[4-(MORPHOLIN-4-YL)PHENYL]BENZAMIDE
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Overview
Description
2,5-DIIODO-N-[4-(MORPHOLIN-4-YL)PHENYL]BENZAMIDE is a chemical compound known for its unique structure and properties. It contains two iodine atoms, a morpholine ring, and a benzamide group, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIIODO-N-[4-(MORPHOLIN-4-YL)PHENYL]BENZAMIDE typically involves the iodination of a precursor compound followed by the introduction of the morpholine ring. The reaction conditions often require the use of iodine reagents and specific solvents to ensure the proper attachment of the iodine atoms and the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5-DIIODO-N-[4-(MORPHOLIN-4-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the iodine atoms or modify the morpholine ring.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
2,5-DIIODO-N-[4-(MORPHOLIN-4-YL)PHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialized materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2,5-DIIODO-N-[4-(MORPHOLIN-4-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The iodine atoms and morpholine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-DIIODO-N-[4-(MORPHOLIN-4-YL)PHENYL]BENZAMIDE: Known for its unique structure and properties.
N-[2,5-Diethoxy-4-(4-morpholinyl)phenyl]-4-phenoxybenzamide: Another compound with a morpholine ring and benzamide group, but with different substituents.
Uniqueness
This compound stands out due to the presence of two iodine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H16I2N2O2 |
---|---|
Molecular Weight |
534.13g/mol |
IUPAC Name |
2,5-diiodo-N-(4-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C17H16I2N2O2/c18-12-1-6-16(19)15(11-12)17(22)20-13-2-4-14(5-3-13)21-7-9-23-10-8-21/h1-6,11H,7-10H2,(H,20,22) |
InChI Key |
WSSGBISOSADUJK-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)I)I |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)I)I |
Origin of Product |
United States |
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